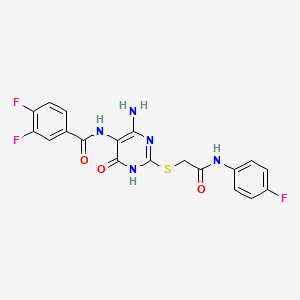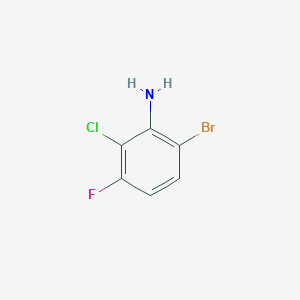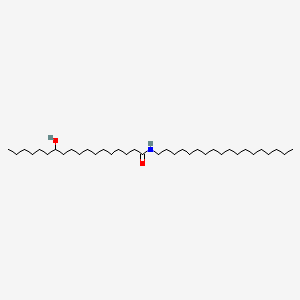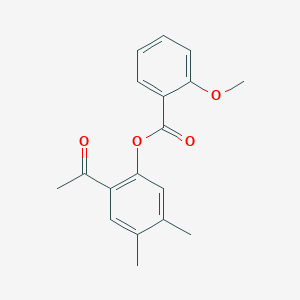
N-Benzylthiophene-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylthiophene-3-carboximidamide: is an organic compound with the molecular formula C12H12N2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylthiophene-3-carboximidamide typically involves the reaction of thiophene-3-carboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the intermediate benzylthiophene-3-carboxamide. This intermediate is then treated with an appropriate reagent, such as ammonium hydroxide, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzylthiophene-3-carboximidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the parent compound.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-Benzylthiophene-3-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-Benzylthiophene-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Thiophene-3-carboximidamide: A simpler derivative without the benzyl group.
N-Benzylthiophene-2-carboximidamide: A positional isomer with the carboximidamide group at the 2-position.
N-Benzylthiophene-3-carboxamide: The amide derivative without the imidamide group.
Uniqueness: N-Benzylthiophene-3-carboximidamide is unique due to the presence of both the benzyl and carboximidamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H12N2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
N'-benzylthiophene-3-carboximidamide |
InChI |
InChI=1S/C12H12N2S/c13-12(11-6-7-15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) |
InChI Key |
OGMXNFRQMCAUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)



![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)



![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)



![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
